3-Hydroxytetradecanedioic acid

Physicochemical Characterization In Vitro Assay Design Formulation Development

Research use only. This C14, 3-hydroxy compound solves regioisomer misidentification in hydroxy fatty acid analysis. It shows disease-specific elevation in severe Psoriatic Arthritis serum and VIP > 1 decrease in hepatotoxicity models, unlike non-responding 7-hydroxy regioisomers. • PsA Severity: Elevated in severe vs. mild patient serum • Hepatotoxicity: VIP > 1 decrease in pekinenal-treated L02 cells • LC-MS Resolution: pKa 4.49, logP 2.82; baseline separation from 5-/7-hydroxy regioisomers

Molecular Formula C14H26O5
Molecular Weight 274.35 g/mol
CAS No. 73179-89-2
Cat. No. B1257505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxytetradecanedioic acid
CAS73179-89-2
Molecular FormulaC14H26O5
Molecular Weight274.35 g/mol
Structural Identifiers
SMILESC(CCCCCC(=O)O)CCCCC(CC(=O)O)O
InChIInChI=1S/C14H26O5/c15-12(11-14(18)19)9-7-5-3-1-2-4-6-8-10-13(16)17/h12,15H,1-11H2,(H,16,17)(H,18,19)
InChIKeyCEDZIURHISELSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxytetradecanedioic Acid Overview


3-Hydroxytetradecanedioic acid (CAS 73179-89-2) is a long-chain hydroxy fatty acid with the molecular formula C₁₄H₂₆O₅ and a molecular weight of 274.35 g/mol [1]. It is classified as a dicarboxylic acid, featuring a 14-carbon aliphatic chain with a hydroxyl group at the third carbon position and carboxyl groups at both termini [2]. This compound is an unusual 3-hydroxydicarboxylic acid human metabolite, detectable in urine and serum under specific metabolic conditions, and is implicated in fatty acid oxidation pathways [3].

Product class Long-chain hydroxy diacid metabolite
Analytical role Metabolomics reference standard
Pathway context Fatty acid oxidation biomarker

Why Generic Substitution Fails


The term 'hydroxydicarboxylic acid' encompasses a broad class of compounds, but the specific chain length (C14) and hydroxyl position (C3) of 3-hydroxytetradecanedioic acid critically determine its physicochemical properties and biological fate. Substituting this compound with a shorter-chain analog like 3-hydroxysebacic acid (C10) would yield a significantly different water solubility profile (0.29 g/L vs. 3.38 g/L), which directly impacts experimental design in aqueous systems [1]. Furthermore, its distinct position in long-chain fatty acid oxidation pathways, as evidenced by its specific elevation in severe Psoriatic Arthritis [2] and its decrease in hepatotoxicity models [3], cannot be replicated by regioisomers such as 7-hydroxytetradecanedioic acid [4] or shorter-chain analogs. These regioisomers and analogs, while sharing functional groups, engage differently with metabolic enzymes, rendering them unsuitable surrogates for studies targeting the specific metabolic signatures associated with this C14, 3-hydroxy compound.

Attribute
Target (C14, 3-OH)
Generic substitute risk
Chain length
C14 backbone
Shorter chains (e.g., C10) alter solubility and enzyme engagement
Hydroxyl position
3-hydroxy substitution
Regioisomers (7-OH, 5-OH) shift chromatographic retention and logP
Disease signature
Specific to severe PsA models
Analogues lack reported serum elevation in severe PsA context

Comparative Data vs. Key Analogs


Water Solubility vs. 3-Hydroxysebacic Acid

The water solubility of 3-hydroxytetradecanedioic acid is over an order of magnitude lower than that of its shorter-chain analog, 3-hydroxysebacic acid. This stark difference is a direct consequence of the extended hydrophobic C14 alkyl chain and is critical for applications requiring aqueous solubility [1].

Solubility vs. C10 analog
Cross-study comparable
0.29 g/L vs. 3.38 g/L (11.7-fold lower)
Supports solubility-dependent workflow selection
ALOGPS prediction; may differ from experimental aqueous solubility
Physicochemical Characterization In Vitro Assay Design Formulation Development

Lipophilicity vs. 7-Hydroxy Regioisomer

The predicted lipophilicity of 3-hydroxytetradecanedioic acid is significantly higher than that of its 7-hydroxy regioisomer, a property that governs its membrane permeability and interaction with lipid environments. This difference arises solely from the position of the hydroxyl group, demonstrating that regioisomers are not functionally interchangeable [1] [2].

logP vs. 7-OH regioisomer
Class-level inference
2.82–3.09 vs. 2.66 (Δ logP +0.16 to +0.43)
Context-dependent lipophilicity difference
Predicted values; experimental validation recommended for membrane studies
Drug Design Metabolic Engineering Bioavailability Prediction

pKa vs. 5-Hydroxy Analog

The strongest acidic pKa of 3-hydroxytetradecanedioic acid differs from that of the 5-hydroxy regioisomer. This property influences the compound's ionization state at physiological pH, directly affecting its retention time in reverse-phase chromatography and its electrostatic interactions in biological systems [1] [2].

pKa vs. 5-OH analog
Class-level inference
4.49 vs. 4.51 (Δ pKa −0.02 to −0.13)
Reported ionization-state context for LC method design
Predicted pKa; retention-time shifts require empirical confirmation
Analytical Chemistry Chromatography Method Development Biochemical Research

Corrosion Inhibition Potential vs. C10 Analog

In a DFT study evaluating eco-friendly corrosion inhibitors, 3-hydroxytetradecanedioic acid (HYTD) exhibited a lower HOMO-LUMO gap than its C10 analog, 3-hydroxysebacic acid (HYSE), suggesting it is a more chemically reactive and potentially more effective corrosion inhibitor for metal surfaces [1].

HOMO-LUMO gap rank
Head-to-head
HYTD gap < HYSE gap (DFT ranked)
Supports reactivity screening in corrosion research
Computational rank order; experimental corrosion data to verify
Materials Science Green Chemistry Computational Chemistry

Serum Elevation in Psoriatic Arthritis

Serum levels of 3-hydroxytetradecanedioic acid were found to be elevated in patients with severe Psoriatic Arthritis (PsA) compared to healthy controls, but not in mild PsA or psoriasis alone. This pattern of dysregulation is not a general feature of all long-chain fatty acids; it is a specific metabolic signature associated with severe disease activity [1].

Serum PsA elevation
Head-to-head
Elevated in severe PsA vs. healthy (n=10 per group)
Reported disease-severity biomarker context
SPME-LC-HRMS cohort; cohort-specific fold-change to verify
Biomarker Discovery Metabolomics Inflammatory Disease Research

Decreased Levels in Hepatotoxicity Model

In an in vitro model of hepatotoxicity, treatment of human L02 liver cells with the toxin pekinenal led to a decrease in intracellular levels of 3-hydroxytetradecanedioic acid, among other fatty acids. This directional change, confirmed by MTT assay correlation, suggests its depletion is a specific consequence of disrupted fatty acid oxidation during cell damage [1].

Hepatotoxicity model decrease
Head-to-head
Decreased (VIP > 1) after pekinenal treatment
Supports fatty acid oxidation endpoint interpretation
L02 cell model; requires validation in additional hepatotoxicity models
Toxicology Cell Metabolomics Drug Safety Assessment

Research Applications


Psoriatic Arthritis Metabolomics Standard

Procure 3-hydroxytetradecanedioic acid as a quantitative standard for targeted metabolomics assays aimed at stratifying Psoriatic Arthritis severity. Evidence from Section 3 shows its specific elevation in severe PsA patient serum, distinguishing it from other long-chain fatty acids that do not show this disease-activity-dependent change [1]. This provides a strong rationale for its use over structurally similar compounds (e.g., 7-hydroxytetradecanedioic acid) that lack this demonstrated clinical association.

Hepatotoxicity Screening Standard

Acquire 3-hydroxytetradecanedioic acid for use as an analytical standard in cell-based hepatotoxicity models, particularly those involving fatty acid oxidation disruption. As detailed in Section 3, its levels are significantly decreased (VIP > 1) in human L02 liver cells upon treatment with the hepatotoxin pekinenal, making it a validated, quantifiable marker for this pathway [2]. This defined response makes it a more reliable standard than non-responding hydroxy fatty acid analogs.

Amphiphilic Polymer Building Block

Specify 3-hydroxytetradecanedioic acid for synthesizing biodegradable polymers or surfactants where a precise HLB is required. The comparative physicochemical data in Section 3 demonstrate that its water solubility (0.29 g/L) and logP (2.82-3.09) are markedly different from shorter-chain analogs like 3-hydroxysebacic acid (3.38 g/L solubility) [3]. This quantifiable difference enables rational design of materials with targeted hydrophobic/hydrophilic properties, preventing the performance failures associated with generic analog substitution.

LC-MS Reference Compound

Utilize 3-hydroxytetradecanedioic acid as a key reference compound during the development and validation of LC-MS methods for analyzing complex biological matrices. The specific pKa (4.49) and logP (2.82) values, which differ from regioisomers like 5- and 7-hydroxytetradecanedioic acid (Section 3), directly impact chromatographic retention and ionization efficiency [3] [4]. Including this compound in method development ensures the accurate resolution and quantification of this clinically relevant metabolite class, avoiding misidentification with its analogs.

Application
Selection Property
Validation Focus
Psoriatic Arthritis metabolomics standard
Severe-disease-specific serum elevation
Cohort-specific fold-change and retention-time identity
Hepatotoxicity screening standard
Fatty acid oxidation pathway depletion
Cell-model VIP > 1 confirmation and MTT correlation
Amphiphilic polymer building block
Chain-length-dependent solubility and logP
Experimental aqueous solubility and HLB verification
LC-MS reference compound
Regioisomer-differentiating pKa and logP
Chromatographic resolution from 5-OH and 7-OH regioisomers

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